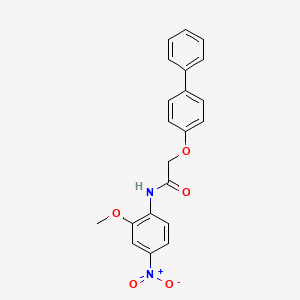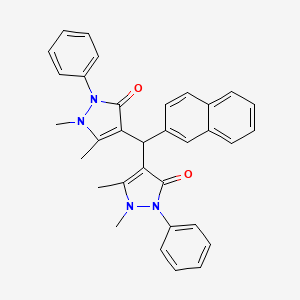![molecular formula C16H18ClNO3S2 B4998038 N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. CB-839 has emerged as a promising therapeutic agent for the treatment of cancer, particularly in combination with other anticancer drugs.
Mecanismo De Acción
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide inhibits the activity of glutaminase, which is required for the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, resulting in cancer cell death. This compound has also been shown to inhibit the mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of other anticancer drugs. The drug has also been shown to modulate the immune response, leading to increased antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, the drug has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide and related compounds. One area of interest is the combination of this compound with other drugs that target different aspects of cancer cell metabolism. Another potential direction is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the use of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its ability to selectively inhibit glutaminase has been shown to induce cancer cell death and enhance the efficacy of other anticancer drugs. Ongoing research is focused on further elucidating the drug's mechanism of action and exploring its potential in other disease contexts.
Métodos De Síntesis
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-[(4-chlorobenzyl)thio]ethylamine in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, and several clinical trials are ongoing to evaluate its safety and efficacy in humans. The drug has shown promising results in a variety of cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-21-15-6-8-16(9-7-15)23(19,20)18-10-11-22-12-13-2-4-14(17)5-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTYCZHZQIOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![(3S*)-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B4997974.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B4997992.png)


![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)